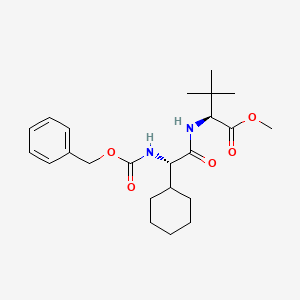
(S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate is a synthetic organic compound. It is characterized by its complex structure, which includes a benzyloxycarbonyl group, a cyclohexyl group, and a dimethylbutanoate moiety. Compounds like this are often used in various fields of scientific research due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate typically involves multiple steps:
Formation of the benzyloxycarbonylamino group: This can be achieved by reacting an amine with benzyl chloroformate under basic conditions.
Cyclohexyl group introduction: This step involves the addition of a cyclohexyl group to the intermediate product, often through a nucleophilic substitution reaction.
Dimethylbutanoate formation: The final step involves esterification to form the dimethylbutanoate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving esterases and proteases.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
類似化合物との比較
Similar Compounds
- (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-phenylacetamido)-3,3-dimethylbutanoate
- (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclopentylacetamido)-3,3-dimethylbutanoate
Uniqueness
The uniqueness of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, might influence its steric and electronic characteristics, differentiating it from similar compounds.
特性
CAS番号 |
402959-35-7 |
|---|---|
分子式 |
C23H34N2O5 |
分子量 |
418.5 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C23H34N2O5/c1-23(2,3)19(21(27)29-4)25-20(26)18(17-13-9-6-10-14-17)24-22(28)30-15-16-11-7-5-8-12-16/h5,7-8,11-12,17-19H,6,9-10,13-15H2,1-4H3,(H,24,28)(H,25,26)/t18-,19+/m0/s1 |
InChIキー |
LEOCLLOTKGDEQQ-RBUKOAKNSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)[C@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


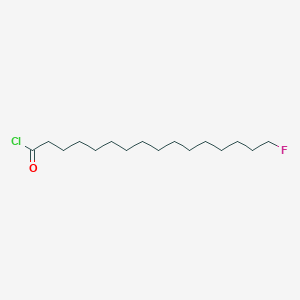
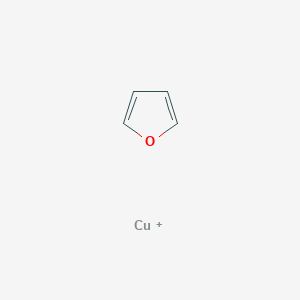



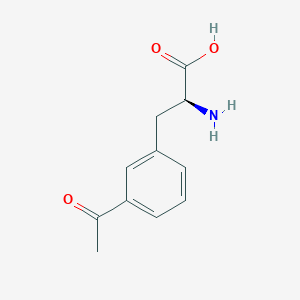
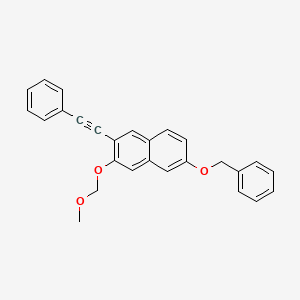
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)

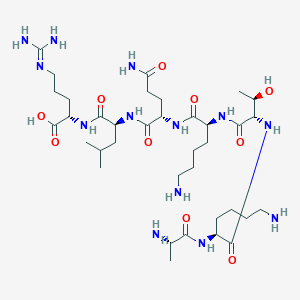

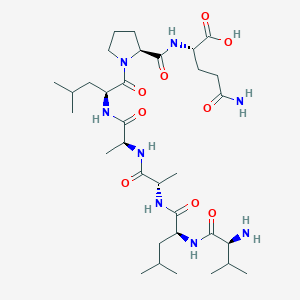
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)
